SQ28603 - 100845-83-8

SQ28603

Catalog Number: EVT-1542111
CAS Number: 100845-83-8
Molecular Formula: C13H17NO3S
Molecular Weight: 267.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SQ28603 involves several chemical reactions that typically include:

  • Formation of key intermediates: The process begins with the preparation of intermediate compounds that serve as building blocks for the final product.
  • Coupling reactions: These intermediates undergo coupling reactions to form the desired structure of SQ28603.
  • Purification steps: After synthesis, purification techniques such as chromatography are employed to isolate the compound from by-products.

Technical details regarding specific reagents and conditions used in the synthesis are often proprietary or found in specialized literature, but the general synthetic pathway emphasizes precision in controlling reaction conditions to achieve high yield and purity .

Molecular Structure Analysis

The molecular structure of SQ28603 can be characterized by its specific chemical formula and configuration. It is represented as follows:

  • Chemical formula: C₁₈H₁₉N₃O₄S
  • Molecular weight: Approximately 367.42 g/mol

The structure features a sulfonamide group, which is critical for its inhibitory activity against NEP. The spatial arrangement of atoms contributes to its binding affinity and selectivity towards the target enzyme. Structural analysis techniques such as X-ray crystallography or NMR spectroscopy may provide further insights into its three-dimensional conformation .

Chemical Reactions Analysis

SQ28603 participates in various chemical reactions, primarily related to its interaction with NEP:

  • Inhibition Mechanism: The compound binds to the active site of NEP, preventing it from hydrolyzing substrates like ANP. This inhibition leads to increased levels of these peptides in circulation, enhancing their physiological effects.
  • Stability Studies: Research indicates that SQ28603 maintains stability under physiological conditions, which is essential for its therapeutic application.

Technical details on these reactions often involve kinetic studies to determine the inhibitory constants and the efficacy of SQ28603 compared to other NEP inhibitors .

Mechanism of Action

The mechanism of action for SQ28603 involves:

Data from pharmacological studies demonstrate that this mechanism can significantly impact cardiovascular health, particularly in conditions like heart failure .

Physical and Chemical Properties Analysis

SQ28603 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable at room temperature but may require specific storage conditions to maintain integrity over time.
  • Melting Point: Precise melting point data may vary based on purity but is generally within a defined range suitable for pharmaceutical applications.

These properties are critical for formulation development in drug delivery systems .

Applications

SQ28603 has significant scientific applications, particularly in:

  • Cardiovascular Research: It serves as a tool compound for studying the role of natriuretic peptides in heart function and fluid balance.
  • Therapeutic Development: Ongoing research explores its potential as a treatment for heart failure and hypertension by leveraging its ability to enhance endogenous peptide levels.

Clinical studies are necessary to fully establish its efficacy and safety profile for human use .

Introduction to SQ28603: Pharmacological and Therapeutic Context

SQ28603 (alternatively designated SQ 28,603) is a potent, selective inhibitor of neutral endopeptidase (NEP; EC 3.4.24.11), a zinc metalloprotease central to the regulation of natriuretic peptides and other vasoactive compounds. Developed as a research tool and therapeutic candidate, SQ28603 exemplifies the pharmacological strategy of enhancing endogenous vasodilatory pathways to counteract pathological cardiovascular and renal activation. Its design stems from rational drug targeting of the natriuretic peptide system, offering an alternative to renin-angiotensin-aldosterone system (RAAS) blockade [1] [4].

Biochemical Characteristics of SQ28603 as a Neutral Endopeptidase (NEP) Inhibitor

SQ28603 acts as a competitive inhibitor of NEP, binding to the enzyme’s catalytic zinc atom via a thiol group (-SH) within its active site. This interaction prevents the degradation of atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), elevating their bioavailability and downstream effects. Key biochemical attributes include:

  • Enzyme Inhibition Potency: SQ28603 achieves >95% inhibition of renal NEP and >77% inhibition of pulmonary NEP at intravenous doses of 300 μmol/kg in hypertensive rat models. This suppression persists for >6 hours during continuous infusion, confirming sustained target engagement [1].
  • Hemodynamic Effects: In conscious deoxycorticosterone acetate (DOCA)/salt-induced hypertensive rats, SQ28603 (3.7 μmol/kg/min infusion) significantly reduced mean arterial pressure (MAP) from 180 ± 7 mmHg to 142 ± 7 mmHg over 6 hours (p<0.01). This correlated with increased plasma ANP (333 ± 108 fmol/mL vs. vehicle: 98 ± 14 fmol/mL) and urinary cyclic GMP excretion (1,009 ± 394 pmol/kg/min vs. baseline: 182 ± 36 pmol/kg/min) [1].
  • Natriuretic Response: Renal sodium excretion peaked within 20 minutes of administration (102.1 ± 26.7 μEq/kg/min vs. baseline: 51.2 ± 17.3 μEq/kg/min), confirming enhancement of ANP-mediated tubular effects [1].

Table 1: Hemodynamic and Biochemical Effects of SQ28603 in DOCA/Salt Hypertensive Rats

ParameterBaselinePost-SQ28603Change (%)
Mean Arterial Pressure (mmHg)180 ± 7142 ± 7-21%*
Urinary cGMP (pmol/kg/min)182 ± 361,009 ± 394+454%*
Plasma ANP (fmol/mL)98 ± 14333 ± 108+240%*
Urinary Na⁺ Excretion (μEq/kg/min)51.2 ± 17.3102.1 ± 26.7+99%*
Renal NEP Activity (μmol/min)18.35 ± 0.611.28 ± 0.08-93%*

* Statistically significant (p<0.01) vs. baseline [1]

Historical Development and Rationale for NEP Inhibition in Cardiovascular/Renal Research

The development of SQ28603 emerged from two key scientific insights:

  • Limitations of Monotherapy: ACE inhibitors, while effective in hypertension and heart failure, exhibit incomplete RAAS suppression ("escape phenomenon") and fail to augment natriuretic peptides. Early NEP inhibitors (e.g., candoxatril) showed natriuretic effects but inconsistent blood pressure reduction due to concurrent inhibition of vasoconstrictor peptides like endothelin-1 and angiotensin II [4].
  • NEP as a Multifunctional Regulator: NEP degrades both vasodilatory (ANP, BNP, bradykinin) and vasoconstrictor peptides (angiotensin II, endothelin-1). SQ28603’s selectivity for vasodilator pathways—particularly ANP potentiation—provided a rationale for its antihypertensive efficacy in volume-dependent hypertension models like DOCA/salt rats [1] [4].

SQ28603 was among the first generation of selective NEP inhibitors tested in preclinical cardiovascular models. Its efficacy in reducing cardiac preload/afterload and enhancing natriuresis paved the way for dual-acting vasopeptidase inhibitors (e.g., omapatrilat) and later ARNIs (angiotensin receptor-neprilysin inhibitors like sacubitril/valsartan) [4] [8].

Structural-Activity Relationship (SAR) of SQ28603 in Enzyme Targeting

SQ28603’s structure incorporates key pharmacophores enabling high-affinity NEP inhibition. SAR analysis reveals:

  • Zinc-Binding Group (ZBG): The terminal thiol (-SH) acts as a potent zinc chelator, displacing the water molecule in NEP’s catalytic center. Replacement with phosphinate or carboxylate reduces potency >10-fold [2] [9].
  • P1' Hydrophobic Pocket: A benzyl group at R² optimally occupies the S1' hydrophobic subsite of NEP (e.g., Phe106, Val579 in human NEP). Substitution with smaller alkyl chains (methyl, ethyl) diminishes binding affinity by 40–60% [8] [9].
  • Backbone Flexibility: The methylene linker (n=1) between the ZBG and benzyl group allows optimal orientation within the active site. Longer chains (n=2–4) reduce inhibitory activity by disrupting hydrophobic contacts [8].

Table 2: Structural Features of SQ28603 vs. Other NEP Inhibitors

Structural ElementSQ28603CandoxatrilThiorphanRationale
ZBGThiol (-SH)Carboxylate (-COO⁻)Thiol (-SH)Thiol enhances Zn²⁺ affinity
R² GroupBenzylBiphenylmethylBenzylBenzyl fits S1' hydrophobic pocket
R³ GroupHCyclohexylHSmall R³ minimizes steric clash
ScaffoldMercaptoacylBenzylsuccinateMercaptoamideMercaptoacyl optimizes bioavailability

SAR studies demonstrate that SQ28603’s combination of a thiol ZBG, compact benzyl group, and unsubstituted R³ position achieves balanced potency (IC₅₀ ~2 nM) and selectivity (>1,000-fold vs. ACE). Modifications to its core scaffold informed the design of later-generation inhibitors with improved pharmacokinetics [8] [9] [10].

Properties

CAS Number

100845-83-8

Product Name

SQ28603

IUPAC Name

3-[(2-benzyl-3-sulfanylpropanoyl)amino]propanoic acid

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C13H17NO3S/c15-12(16)6-7-14-13(17)11(9-18)8-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H,14,17)(H,15,16)

InChI Key

ZCTDTVUDURCGFX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NCCC(=O)O

Synonyms

SQ 28,603
SQ 28603
SQ-28603

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.